molecular formula C14H16O5S B4961412 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate

8-methyl-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate

Cat. No.: B4961412
M. Wt: 296.34 g/mol
InChI Key: SIWZGXPKBCWXJK-UHFFFAOYSA-N
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Description

8-methyl-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate is a chemical compound belonging to the class of chromen derivatives

Preparation Methods

The synthesis of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate typically involves the reaction of 7-hydroxy-4-methylcoumarin with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

8-methyl-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the methanesulfonate group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate group, leading to the formation of various derivatives. Common reagents include sodium azide or potassium cyanide.

    Hydrolysis: The methanesulfonate group can be hydrolyzed to form the corresponding alcohol using aqueous base or acid.

Scientific Research Applications

8-methyl-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes, leading to cell lysis . Its anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

8-methyl-2-oxo-4-propyl-2H-chromen-7-yl methanesulfonate can be compared with other chromen derivatives such as:

Properties

IUPAC Name

(8-methyl-2-oxo-4-propylchromen-7-yl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5S/c1-4-5-10-8-13(15)18-14-9(2)12(7-6-11(10)14)19-20(3,16)17/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWZGXPKBCWXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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